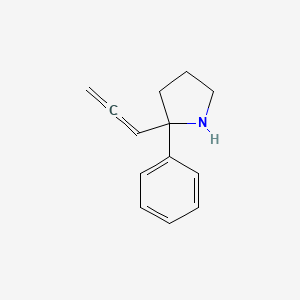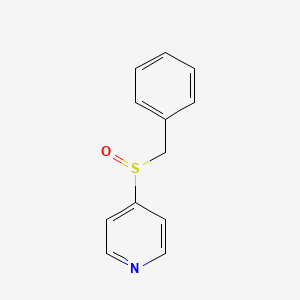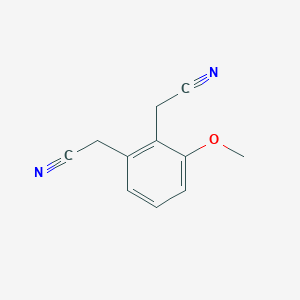![molecular formula C9H7N5O2S2 B14376272 N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 89335-10-4](/img/structure/B14376272.png)
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 1,3,4-thiadiazole ring and the nitrophenyl group in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetone, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development
Wirkmechanismus
The biological activity of N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of specific genes and proteins . The exact mechanism of action may vary depending on the specific biological system and target.
Vergleich Mit ähnlichen Verbindungen
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both the 1,3,4-thiadiazole ring and the nitrophenyl group. Similar compounds include:
N-(4-Nitrophenyl)thiourea: Lacks the thiadiazole ring but retains the nitrophenyl group.
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole ring but lacks the thiourea moiety
These similar compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Eigenschaften
CAS-Nummer |
89335-10-4 |
|---|---|
Molekularformel |
C9H7N5O2S2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C9H7N5O2S2/c10-8(17)11-9-13-12-7(18-9)5-1-3-6(4-2-5)14(15)16/h1-4H,(H3,10,11,13,17) |
InChI-Schlüssel |
QRTPUUJWUIQWGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=S)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
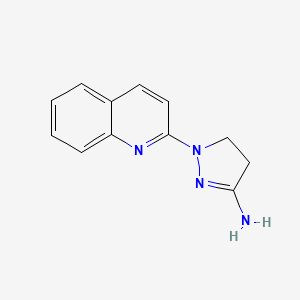



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)

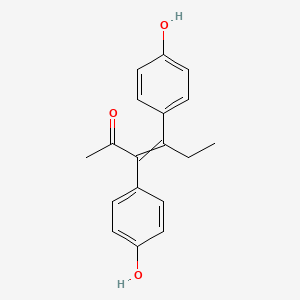

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
